molecular formula C23H21N7O B064083 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one CAS No. 167375-22-6

7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No. B064083
M. Wt: 411.5 g/mol
InChI Key: GULSBBPZSJDTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known to have a wide range of biological activities and has been studied extensively for its potential use in treating various diseases.

Mechanism Of Action

The mechanism of action of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.

Biochemical And Physiological Effects

7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth and metastasis, and modulate the immune system.

Advantages And Limitations For Lab Experiments

The advantages of using 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one in lab experiments include its high potency, specificity, and selectivity. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity.

Future Directions

There are several potential future directions for the research and development of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of novel derivatives of this compound with improved pharmacological properties is also an area of future research.
In conclusion, 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is a promising compound with potential therapeutic applications in various diseases. Further research and development are required to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction of 4-[2-(2H-tetrazol-5-yl)phenyl]benzaldehyde with 7-propyl-1,3-dimethylxanthine in the presence of a catalyst. This reaction results in the formation of the intermediate compound, which is then further reacted with a suitable reagent to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

CAS RN

167375-22-6

Product Name

7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C23H21N7O/c1-2-5-20-19(23(31)25-21-12-13-24-30(20)21)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-4,6-13H,2,5,14H2,1H3,(H,25,31)(H,26,27,28,29)

InChI Key

GULSBBPZSJDTLQ-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=C(C(=O)N=C2N1NC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

SMILES

CCCC1=C(C(=O)NC2=CC=NN21)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCCC1=C(C(=O)N=C2N1NC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

synonyms

2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,5,9-triaza bicyclo[4.3.0]nona-2,5,7-trien-4-one

Origin of Product

United States

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